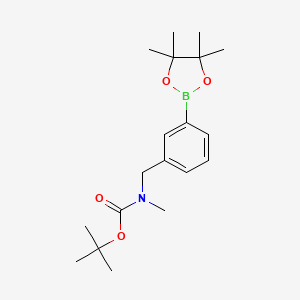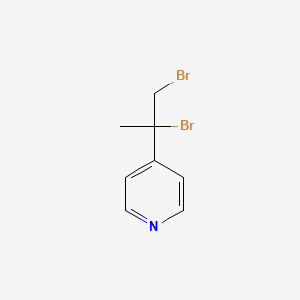
Benzoato de (5-bromopiridin-2-il)metilo
Descripción general
Descripción
“(5-Bromopyrimidin-2-yl)methyl benzoate” is a chemical compound with the molecular formula C12H9BrN2O2 . It is a solid substance at room temperature . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(5-Bromopyrimidin-2-yl)methyl benzoate” is represented by the InChI code: 1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“(5-Bromopyrimidin-2-yl)methyl benzoate” is a solid at room temperature . It has a molecular weight of 309.12 . The compound is stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Síntesis de tiazolo[4,5-b]piridinas
“Benzoato de (5-bromopiridin-2-il)metilo” se puede utilizar en la síntesis de tiazolo[4,5-b]piridinas . Estos compuestos se han desarrollado en los últimos años y exhiben un amplio espectro de actividades farmacológicas .
Actividad antioxidante
Se ha informado que las tiazolo[4,5-b]piridinas, que se pueden sintetizar utilizando “this compound”, exhiben una alta actividad antioxidante .
Actividad antimicrobiana
Estos compuestos también muestran propiedades antimicrobianas, lo que los hace útiles en el desarrollo de nuevos agentes antimicrobianos .
Actividad herbicida
Se ha identificado que las tiazolo[4,5-b]piridinas poseen actividades herbicidas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos herbicidas.
Actividad antiinflamatoria
Se ha informado que estos compuestos exhiben actividades antiinflamatorias . Podrían utilizarse en el desarrollo de nuevos fármacos antiinflamatorios.
Actividad antifúngica
Las tiazolo[4,5-b]piridinas también muestran propiedades antifúngicas . Esto los hace útiles en el desarrollo de nuevos agentes antifúngicos.
Actividad antitumoral
Se ha informado que estos compuestos exhiben actividades antitumorales . Podrían utilizarse en el desarrollo de nuevos fármacos antitumorales.
Actividad antifibrótica
Se ha encontrado que una serie de nuevos derivados de 2-(piridin-2-il)pirimidina, que se pueden sintetizar utilizando “this compound”, presentan mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifibróticos.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .
Análisis Bioquímico
Biochemical Properties
(5-Bromopyrimidin-2-yl)methyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. For instance, (5-Bromopyrimidin-2-yl)methyl benzoate may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within the cell .
Cellular Effects
The effects of (5-Bromopyrimidin-2-yl)methyl benzoate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Bromopyrimidin-2-yl)methyl benzoate can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (5-Bromopyrimidin-2-yl)methyl benzoate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromopyrimidin-2-yl)methyl benzoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Bromopyrimidin-2-yl)methyl benzoate remains stable under specific conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important considerations in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (5-Bromopyrimidin-2-yl)methyl benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, (5-Bromopyrimidin-2-yl)methyl benzoate may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
(5-Bromopyrimidin-2-yl)methyl benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in cellular biochemistry.
Transport and Distribution
Within cells and tissues, (5-Bromopyrimidin-2-yl)methyl benzoate is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of (5-Bromopyrimidin-2-yl)methyl benzoate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects within the cell .
Propiedades
IUPAC Name |
(5-bromopyrimidin-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVDNKDFOHEVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)




![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)



